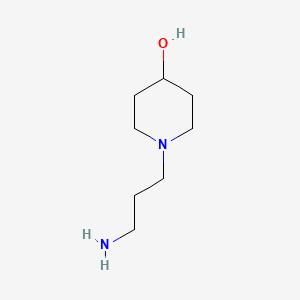

1-(3-Amino-propyl)-piperidin-4-ol

Descripción general

Descripción

The compound "1-(3-Amino-propyl)-piperidin-4-ol" is a piperidine alkaloid derivative, which is a class of compounds known for their presence in natural products and potential pharmacological activities. Piperidine alkaloids often contain amino alcohol units, which are structural motifs of interest due to their biological relevance and synthetic challenges associated with their preparation .

Synthesis Analysis

The synthesis of piperidine alkaloids containing amino alcohol units can be achieved through various synthetic strategies. One approach involves the regio- and stereoselective oxymercuration-demercuration of 2-alkenyl piperidines, which is directed by protecting groups to yield the desired piperidine alkaloids . Another method includes the asymmetric synthesis of 4-substituted 3-amino piperidines using a ring-closing metathesis reaction, starting from protected D-serine, followed by stereoselective hydrogenation . These methods demonstrate the ability to control stereochemistry, which is crucial for the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. Techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy are employed to characterize these molecules. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties and reactivity of these compounds . Additionally, molecular docking studies can be used to predict the interaction of these compounds with biological targets, such as VEGFR-2 kinase inhibitors .

Chemical Reactions Analysis

Piperidine alkaloids can undergo various chemical reactions, which are essential for the modification of their structures and the enhancement of their biological activities. For instance, the synthesis and structure-activity relationship studies of modified piperidine derivatives as antifungal agents involve the introduction of pyridinyl and piperidinylmethyl amino groups, which significantly affect their potency against Candida albicans . The reactivity of different substituents on the piperidine ring can also be studied through NMR spectroscopy, providing insights into the conformational preferences and dynamic behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as "1-(3-Amino-propyl)-piperidin-4-ol," are influenced by their molecular structures. The introduction of different substituents can affect properties like solubility, boiling point, and stability. For example, the synthesis of a plant growth stimulator based on a related piperidine compound demonstrates the practical applications of these properties in agricultural contexts . The study of these properties is essential for the development of piperidine-based pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Plant Growth Stimulation

1-propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl) piperidin-4-ol, a compound related to 1-(3-Amino-propyl)-piperidin-4-ol, has been investigated for its potential as a plant growth stimulator. This compound showed promising growth-stimulating activity on spring wheat grains, highlighting its potential as a domestic growth regulator (Kishibayev et al., 2019).

Synthesis of Fluorobenzyltrozamicol

The nucleophilic ring-opening reactions of epoxypiperidines, closely related to 1-(3-Amino-propyl)-piperidin-4-ol, have led to the development of fluorobenzyltrozamicol. This compound is a potent ligand for the vesicular acetylcholine transporter, demonstrating the relevance of 1-(3-Amino-propyl)-piperidin-4-ol derivatives in synthesizing biologically active molecules (Scheunemann et al., 2011).

Reversible Fluorescence Probe

A reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group was synthesized for detecting the ClO(-)/AA redox cycle in living cells. This innovation demonstrates the utility of 1-(3-Amino-propyl)-piperidin-4-ol derivatives in developing sensitive and selective bioimaging tools (Wang et al., 2016).

Development of Central Nervous System Agents

Research has explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This work, using derivatives of 1-(3-Amino-propyl)-piperidin-4-ol, underscores its relevance in the development of novel treatments for neurological disorders (Bauer et al., 1976).

Anticancer Properties

Certain 1-(3-Amino-propyl)-piperidin-4-ol derivatives have been synthesized and evaluated for their anticancer properties. These studies indicate the compound's potential in developing new therapeutic agents for treating cancer (Vinaya et al., 2009).

Safety And Hazards

Direcciones Futuras

A novel anion exchange membrane was synthesized via crosslinking of the quaternized polyepichlorohydrin (QPECH) by 1-(3-aminopropyl)imidazole grafted poly(arylene ether ketone) (PAEK-API). The aim of this research was focused on the improvement of its electrical properties (EC electric conductivity), as well as its sorption capacity for cesium ions .

Propiedades

IUPAC Name |

1-(3-aminopropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUCAKHAFXRILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405714 | |

| Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-propyl)-piperidin-4-ol | |

CAS RN |

4608-78-0 | |

| Record name | 1-(3-Aminopropyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4608-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Amino-propyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

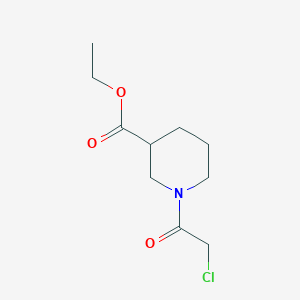

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)